CBZ-S-PHENYL-L-CYSTEINE METHYL ESTER CBZ-S-PHENYL-L-CYSTEINE METHYL ESTER N-Carbobenzoxy-S-phenyl-L-cysteine methyl ester is used in the preparation of γ-amino β-ketoesters by cross-Claisen condensation of α-amino acid derivatives with alkyl acetates.

Brand Name: Vulcanchem
CAS No.: 153277-33-9
VCID: VC20883368
InChI: InChI=1S/C18H19NO4S/c1-22-17(20)16(13-24-15-10-6-3-7-11-15)19-18(21)23-12-14-8-4-2-5-9-14/h2-11,16H,12-13H2,1H3,(H,19,21)/t16-/m0/s1
SMILES: COC(=O)C(CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C18H19NO4S
Molecular Weight: 345.4 g/mol

CBZ-S-PHENYL-L-CYSTEINE METHYL ESTER

CAS No.: 153277-33-9

Cat. No.: VC20883368

Molecular Formula: C18H19NO4S

Molecular Weight: 345.4 g/mol

* For research use only. Not for human or veterinary use.

CBZ-S-PHENYL-L-CYSTEINE METHYL ESTER - 153277-33-9

Specification

Description N-Carbobenzoxy-S-phenyl-L-cysteine methyl ester is used in the preparation of γ-amino β-ketoesters by cross-Claisen condensation of α-amino acid derivatives with alkyl acetates.

CAS No. 153277-33-9
Molecular Formula C18H19NO4S
Molecular Weight 345.4 g/mol
IUPAC Name methyl (2R)-2-(phenylmethoxycarbonylamino)-3-phenylsulfanylpropanoate
Standard InChI InChI=1S/C18H19NO4S/c1-22-17(20)16(13-24-15-10-6-3-7-11-15)19-18(21)23-12-14-8-4-2-5-9-14/h2-11,16H,12-13H2,1H3,(H,19,21)/t16-/m0/s1
Standard InChI Key IHTLHYBTCCLDPR-INIZCTEOSA-N
Isomeric SMILES COC(=O)[C@H](CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
SMILES COC(=O)C(CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Canonical SMILES COC(=O)C(CSC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

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